molecular formula C16H13NO2 B1532816 4-(Benzyloxy)-1H-indole-2-carbaldehyde CAS No. 38175-39-2

4-(Benzyloxy)-1H-indole-2-carbaldehyde

Cat. No. B1532816
CAS RN: 38175-39-2
M. Wt: 251.28 g/mol
InChI Key: OEFUXJSWIVUJLA-UHFFFAOYSA-N
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Description

Compounds like “4-(Benzyloxy)-1H-indole-2-carbaldehyde” belong to a class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl alcohol with a suitable halogenating agent to form a benzyloxy compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, benzyloxy compounds can undergo reactions typical of ethers, such as cleavage with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

One study highlights the synthesis of various 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, demonstrating their role as important synthetic intermediates for creating a new class of pharmacologically active compounds. The synthesis was achieved by reacting 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes under refluxing conditions. These compounds were characterized by FTIR, NMR, and MS, showcasing their potential in drug development (Jain et al., 2005).

Novel Synthetic Routes

Another significant application is found in the Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation of allenes, including 2-allenyl indoles, demonstrating the chemical versatility of indolic structures in forming complex heterocycles. This catalytic process is efficient for creating piperidine, tetrahydrocarbazole derivatives, and oxygen heterocycles, highlighting the compound's utility in constructing intricate molecular architectures (Zhang et al., 2006).

Metabolic Studies in Plants

Research on Arabidopsis thaliana revealed the presence of indolic metabolites, including indole-3-carbaldehyde, in cell wall extracts of roots and leaves. This study underscores the structural uniformity of aromatic compounds across the plant kingdom and their increase in concentration upon infection, indicating a role in plant defense mechanisms (Tan et al., 2004).

Indole Aldehydes as Antioxidant and Anti-inflammatory Agents

Indole aldehydes containing the N-benzyl moiety have been synthesized and evaluated for their biological activities, demonstrating significant antioxidant and anti-inflammatory properties. This study showcases the therapeutic potential of such compounds in medical chemistry (Survase et al., 2019).

Advanced Catalytic Methods for Synthesis

The synthesis and functionalization of indoles through palladium-catalyzed reactions have been extensively reviewed, highlighting the critical role of palladium catalysis in developing new methods for preparing biologically active indole derivatives. This body of work underscores the importance of transition metal catalysis in modern synthetic chemistry (Cacchi & Fabrizi, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, monobenzone, a benzyloxy compound, is used as a depigmenting agent. It is proposed that it increases the excretion of melanin from the melanocytes .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some benzyloxy compounds may be combustible, harmful if swallowed, cause skin irritation, and may cause genetic defects .

properties

IUPAC Name

4-phenylmethoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-14-15(17-13)7-4-8-16(14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFUXJSWIVUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1H-indole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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